Cas no 132095-54-6 (7-bromo-1,2,3,4-tetrahydronaphthalen-2-one)

7-bromo-1,2,3,4-tetrahydronaphthalen-2-one structure
132095-54-6 structure
Nome del prodotto:7-bromo-1,2,3,4-tetrahydronaphthalen-2-one
Numero CAS:132095-54-6
MF:C10H9BrO
MW:225.081862211227
MDL:MFCD04038486
CID:64166
PubChem ID:3691574

7-bromo-1,2,3,4-tetrahydronaphthalen-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Bromo-2-tetralone
    • 7-Bromo-3,4-dihydro-1H-naphthalen-2-one
    • 7-bromo-1,2,3,4-tetrahydronaphthalen-2-one
    • 7-bromo-2-tetrolone
    • 7-broMo-3,4-dihydronaphthalen-2-one
    • 2(1H)-Naphthalenone, 7-bromo-3,4-dihydro-
    • 7-bromo-3,4-dihydronaphthalen-2(1H)-one
    • 2(1H)-Naphthalenone, 7-bromo-3,4-dihydro
    • PubChem18150
    • 7-bromotetralin-2-one
    • AMOT0623
    • NCTYMQMYDHAKCE-UHFFFAOYSA-N
    • BCP11493
    • 9025AF
    • F
    • EN300-379516
    • AKOS015835919
    • DTXSID50395115
    • A806374
    • FT-0658061
    • AB17100
    • SY008088
    • SCHEMBL415637
    • MFCD04038486
    • 7-bromanyl-3,4-dihydro-1H-naphthalen-2-one
    • J-519121
    • 7-bromo-3,4-dihydro-2(1H)-Naphthalenone
    • AS-65228
    • 132095-54-6
    • CS-B0104
    • AM20020395
    • DB-029351
    • MDL: MFCD04038486
    • Inchi: 1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
    • Chiave InChI: NCTYMQMYDHAKCE-UHFFFAOYSA-N
    • Sorrisi: BrC1C([H])=C([H])C2=C(C=1[H])C([H])([H])C(C([H])([H])C2([H])[H])=O

Proprietà calcolate

  • Massa esatta: 223.98368g/mol
  • Carica superficiale: 0
  • XLogP3: 2.3
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 223.98368g/mol
  • Massa monoisotopica: 223.98368g/mol
  • Superficie polare topologica: 17.1Ų
  • Conta atomi pesanti: 12
  • Complessità: 190
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.511
  • Punto di fusione: Not available
  • Punto di ebollizione: 319.2 °C at 760 mmHg
  • Punto di infiammabilità: 108.7 °C
  • Indice di rifrazione: 1.598
  • PSA: 17.07000
  • LogP: 2.50690
  • Pressione di vapore: Not available

7-bromo-1,2,3,4-tetrahydronaphthalen-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7826-100MG
7-bromo-1,2,3,4-tetrahydronaphthalen-2-one
132095-54-6 95%
100MG
¥ 171.00 2023-04-05
eNovation Chemicals LLC
Y0992004-5g
7-Bromo-2-tetralone
132095-54-6 95%
5g
$700 2023-09-02
eNovation Chemicals LLC
Y1008167-100mg
7-Bromo-3,4-dihydro-1H-naphthalen-2-one
132095-54-6 95%
100mg
$145 2024-07-28
Enamine
EN300-379516-2.5g
7-bromo-1,2,3,4-tetrahydronaphthalen-2-one
132095-54-6 95%
2.5g
$434.0 2023-03-02
eNovation Chemicals LLC
Y0992004-10g
7-Bromo-2-tetralone
132095-54-6 95%
10g
$350 2024-08-02
eNovation Chemicals LLC
Y1008167-5g
7-Bromo-3,4-dihydro-1H-naphthalen-2-one
132095-54-6 95%
5g
$570 2024-07-28
eNovation Chemicals LLC
Y1008167-1g
7-Bromo-3,4-dihydro-1H-naphthalen-2-one
132095-54-6 95%
1g
$190 2024-07-28
Chemenu
CM105219-1g
7-bromo-1,2,3,4-tetrahydronaphthalen-2-one
132095-54-6 95%
1g
$144 2023-03-07
eNovation Chemicals LLC
Y1008167-250mg
7-Bromo-3,4-dihydro-1H-naphthalen-2-one
132095-54-6 95%
250mg
$155 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0115-50mg
7-Bromo-3,4-dihydro-1H-naphthalen-2-one
132095-54-6 96%
50mg
746.28CNY 2021-05-08
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:132095-54-6)7-bromo-1,2,3,4-tetrahydronaphthalen-2-one
A806374
Purezza:99%/99%/99%/99%/99%
Quantità:5.0g/10.0g/25.0g/50.0g/100.0g
Prezzo ($):178.0/321.0/661.0/1078.0/1724.0